2-Ethylhexyl nonanoate
Overview
Description
2-Ethylhexyl nonanoate is a chemical compound that belongs to the family of esters. It is commonly used in the formulation of personal care products, such as lotions, creams, and sunscreens. Due to its unique properties, it has also found applications in various scientific research fields.
Scientific Research Applications
Scientific Research Applications of 2-Ethylhexyl Nonanoate
Esterification Reactions for Solvent Production
- Nonanoic acid can be esterified with 2-ethylhexanol to produce solvents. This process, conducted in a batch reactor with either a homogeneous (H2SO4) or heterogeneous catalyst (Amberlite IR120), yields solvents potentially useful in industrial applications. The intrinsic reaction kinetics and mass transfer phenomena are key to designing efficient industrial reactors for this purpose (Russo et al., 2020).
Synthesis of 2-Ethylhexyl Acrylate
- 2-Ethylhexyl acrylate (2-EHA), synthesized via Fisher esterification, is extensively used in the polymer industry. To enhance the esterification process, reactive extraction using a halogen-free deep eutectic solvent (DES [Im:2PTSA]) as a dual solvent-catalyst has been proposed. The DES demonstrates bifunctional effects and significant potential for industrial application in 2-EHA production (Wang et al., 2020).
Synthesis and Properties of Nonionic Surfactants
- 2-Ethylhexanol, as a hydrophobe source, is modified by propoxylation and polyethoxylation to synthesize 2-ethylhexyl alcohol polyalkoxylates, effective low foaming nonionic surfactants. These compounds, compared to traditional C12–14 alcohol ethoxylates, exhibit valuable properties for applications in detergents and related fields (Hreczuch et al., 2015).
- thesis of Ultraviolet Absorber**
- In the cosmetic industry, 2-Ethylhexyl salicylate, an ultraviolet filter, is synthesized using immobilized lipase in a solvent-free and reduced pressure evaporation system. This green synthesis approach avoids environmental contamination and is optimized using an artificial neural network (ANN) model, which could benefit industrial production (Huang et al., 2017).
Thermal Hazard Evaluation in Chemical Processes
- The thermal stability of 2-Ethylhexyl nitrate (2-EHN), a diesel fuel additive, and the thermal hazards of iso-octanol nitration, which produces 2-EHN, have been analyzed using calorimeters. Understanding these hazards is crucial for controlling semi-batch processes in industrial settings, particularly at pilot or plant scales (Chen et al., 2012).
Biodegradation of Environmental Pollutants
- Fusarium culmorum has shown potential in biodegrading di(2-ethylhexyl) phthalate (DEHP), an endocrine-disrupting pollutant and plasticizer. The fungus can degrade DEHP to environmentally less harmful compounds, demonstrating promise for treating DEHP-contaminated environments (González-Márquez et al., 2019)
properties
IUPAC Name |
2-ethylhexyl nonanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-4-7-9-10-11-12-14-17(18)19-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFWAONPPYWNDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866762 | |
Record name | Nonanoic acid, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylhexyl nonanoate | |
CAS RN |
59587-44-9 | |
Record name | 2-Ethylhexyl pelargonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59587-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl pelargonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonanoic acid, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nonanoic acid, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl nonanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLHEXYL PELARGONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YU1SQ04DV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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